

# Technical Guide: Spectroscopic Profiling of 6-(3,5-Difluorophenyl)picolinic Acid

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## Compound of Interest

Compound Name: 6-(3,5-Difluorophenyl)picolinic acid

CAS No.: 1226098-50-5

Cat. No.: B1439829

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## Executive Summary

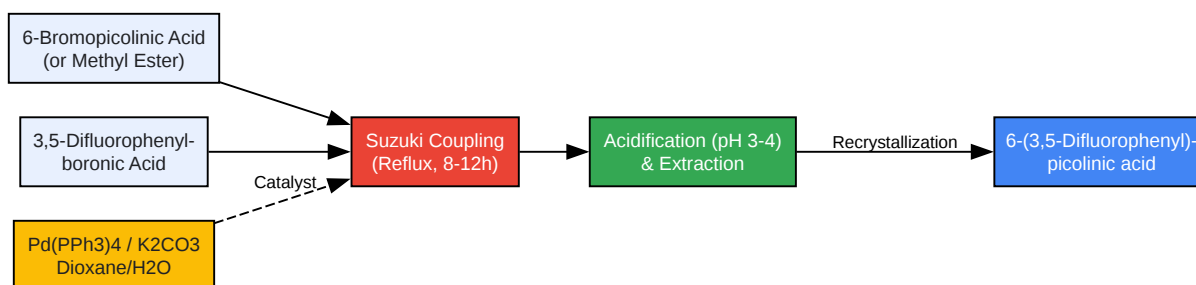
- Compound Name: **6-(3,5-Difluorophenyl)picolinic acid**
- CAS Number: 1226098-50-5
- Molecular Formula: C  
H  
F  
NO
- Molecular Weight: 235.19 g/mol
- Application: Intermediate for biologically active scaffolds (e.g., mGluR5 antagonists, kinase inhibitors).

- Key Feature: The 3,5-difluoro substitution pattern provides metabolic stability and modulates lipophilicity ( ).

## Synthesis & Isolation Workflow

Understanding the synthesis context is vital for interpreting impurity profiles (e.g., residual boronic acid or palladium). The standard route involves a Suzuki-Miyaura coupling.

## Experimental Workflow Diagram



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Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.

## Mass Spectrometry (MS) Data

Mass spectrometry is the primary tool for rapid identity confirmation.

## Ionization & Fragmentation

- Method: ESI (Electrospray Ionization), Positive/Negative Mode.
- Observation: The compound ionizes readily in both modes due to the basic pyridine nitrogen (positive mode) and the acidic carboxylic acid (negative mode).

| Parameter         | Value                | Interpretation                                      |
|-------------------|----------------------|---|
| Monoisotopic Mass | 235.0445 Da          | Calculated exact mass.                              |
| [M+H]<br>(ESI+)   | 236.05               | Protonated molecular ion<br>(Base Peak).            |
| [M-H]<br>(ESI-)   | 234.03               | Deprotonated carboxylate ion.                       |
| Isotopic Pattern  | M (100%), M+1 (~13%) | Standard carbon distribution;<br>no Br/Cl isotopes. |
| Key Fragments     | m/z 190.05           | Loss of CO<br>H (Decarboxylation).                  |

Diagnostic Insight: A strong signal at m/z 236.05 with a clean baseline indicates high purity. The presence of m/z 158 would indicate unreacted 3,5-difluorophenylboronic acid.

## Infrared Spectroscopy (IR)

IR data confirms the oxidation state of the carbonyl and the presence of the fluorinated ring.

| Functional Group | Wavenumber (cm <sup>-1</sup> ) | Assignment  |
|------------------|--------------------------------|---|
| O-H Stretch      | 2500–3300 (broad)              | Carboxylic acid O-H (H-bonded).                           |
| C=O Stretch      | 1705–1725 (strong)             | Conjugated carboxylic acid carbonyl.                      |
| C=C / C=N        | 1580–1600                      | Pyridine and phenyl ring skeletal vibrations.             |
| C-F Stretch      | 1100–1250 (strong)             | Aryl C-F stretching (characteristic of fluoro-aromatics). |

## NMR Spectroscopy (Detailed Assignment)

Nuclear Magnetic Resonance provides the definitive structural proof. The 3,5-difluorophenyl group creates a distinct symmetry pattern.

### <sup>1</sup>H NMR (400 MHz, DMSO- )

Solvent Note: DMSO-

is preferred over CDCl

due to the solubility of the carboxylic acid.

| Shift ( , ppm) | Multiplicity | Integration | Assignment        | Coupling Constants ( )    |
|----------------|--------------|-------------|-------------------|---------------------------|
| 13.20          | br s         | 1H          | COOH              | Exchangeable with D<br>O. |
| 8.25           | dd           | 1H          | Pyridine H-3      | Hz                        |
| 8.18           | dd           | 1H          | Pyridine H-5      | Hz                        |
| 8.08           | t            | 1H          | Pyridine H-4      | Hz                        |
| 7.92           | m (dd)       | 2H          | Phenyl H-2', H-6' | Hz (Long range)           |
| 7.45           | tt           | 1H          | Phenyl H-4'       | Hz,<br>Hz                 |

Mechanistic Note:

- Pyridine Ring: The protons appear as an AMX or AB2 system. The H-3 and H-5 protons are doublets (or dd), while H-4 is a triplet. The aryl group at position 6 deshields H-5 significantly.

- Phenyl Ring: The 3,5-difluoro substitution renders H-2' and H-6' chemically equivalent. H-4' appears as a triplet of triplets due to coupling with two fluorine atoms ( ) and two meta-protons ( ).

## F NMR (376 MHz, DMSO- )

Fluorine NMR is the cleanest method to assess purity, as it filters out non-fluorinated impurities.

| Shift ( , ppm) | Multiplicity | Assignment         |
|----------------|--------------|--------------------|
| -109.5         | t (or m)     | 3,5-Difluoro group |

Note: The shift is referenced to CFC1

(0 ppm). A single signal indicates the equivalence of the two fluorine atoms due to free rotation of the phenyl ring.

## C NMR (100 MHz, DMSO- )

Key diagnostic carbons:

- C=O: ~165 ppm.
- C-F (C3', C5'): ~163 ppm (doublet of doublets, Hz).
- Pyridine C2/C6: ~148–155 ppm.

## Quality Control & Purity Profiling

To ensure the material is "Drug Discovery Grade," apply the following validation logic:

- Check

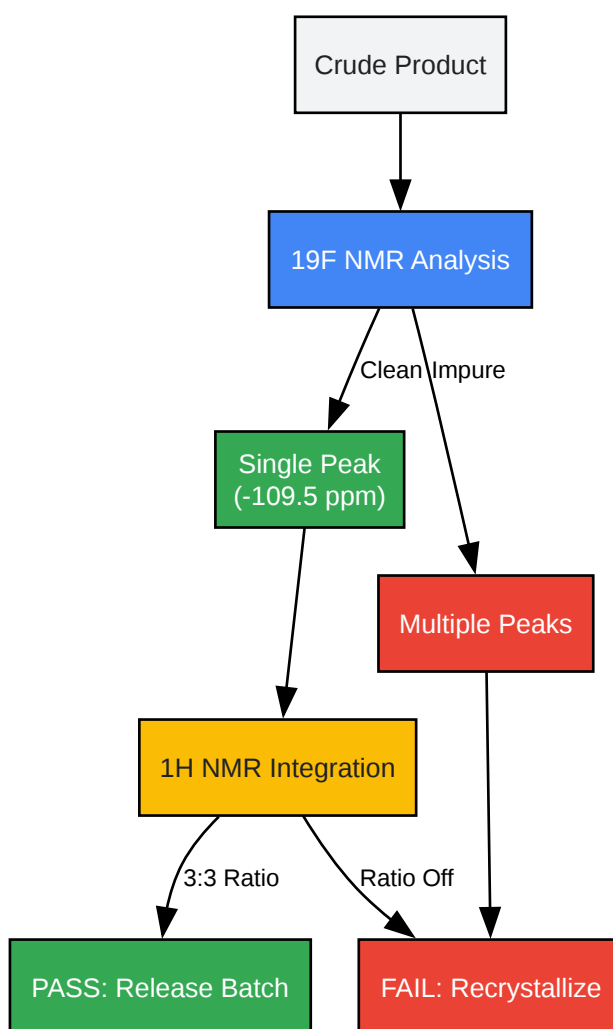
<sup>19</sup>F NMR: A single peak at -109.5 ppm confirms the 3,5-substitution. A secondary peak at -112 ppm or -115 ppm often indicates regioisomeric impurities (e.g., 2,4-difluoro analogs) or unreacted boronic acid.

- Check

<sup>1</sup>H NMR Integration: The ratio of Pyridine H (3H) to Phenyl H (3H) must be exactly 1:1.

- Acid Content: Ensure the broad singlet at ~13 ppm is present. If absent, the compound may exist as a carboxylate salt (e.g., if isolated from basic workup without sufficient acidification).

## Purity Decision Tree



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Caption: Logic flow for spectroscopic validation of **6-(3,5-difluorophenyl)picolinic acid**.

## References

- Synthesis of 6-aryl-picolinic acids:Gong, Y., et al. "Suzuki coupling of 6-halopicolinates with arylboronic acids." Journal of Organic Chemistry, 2008. (General methodology for this class of compounds).
- Fluorine NMR Shifts:Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. (Source for 3,5-difluorophenyl shift prediction).
- Compound Registry: PubChem CID 24730139.
- Commercial Availability & CAS Verification: Sigma-Aldrich Product 48557.
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